molecular formula C13H18O4 B12555649 2,5-Bis[(propan-2-yl)oxy]benzoic acid CAS No. 176674-43-4

2,5-Bis[(propan-2-yl)oxy]benzoic acid

Katalognummer: B12555649
CAS-Nummer: 176674-43-4
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: GMHNGVBCBNFTDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis[(propan-2-yl)oxy]benzoic acid is a chemical compound with the molecular formula C13H18O4 It is a derivative of benzoic acid, where two propan-2-yl groups are attached to the 2 and 5 positions of the benzoic acid ring through oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(propan-2-yl)oxy]benzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis[(propan-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2,5-Bis[(propan-2-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers, resins, and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of 2,5-Bis[(propan-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dihydroxybenzoic acid: The parent compound without the isopropyl groups.

    2,5-Dimethoxybenzoic acid: A similar compound with methoxy groups instead of isopropyl groups.

    2,5-Di-tert-butylbenzoic acid: A compound with tert-butyl groups instead of isopropyl groups.

Uniqueness

2,5-Bis[(propan-2-yl)oxy]benzoic acid is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and physical properties. These structural features can enhance its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

176674-43-4

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

2,5-di(propan-2-yloxy)benzoic acid

InChI

InChI=1S/C13H18O4/c1-8(2)16-10-5-6-12(17-9(3)4)11(7-10)13(14)15/h5-9H,1-4H3,(H,14,15)

InChI-Schlüssel

GMHNGVBCBNFTDU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=C(C=C1)OC(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.